molecular formula C12H18N2O3 B11871183 3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol

3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B11871183
M. Wt: 238.28 g/mol
InChI Key: UNBXKAAPLDCDFX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core with an aminomethyl group at the 3-position and methoxy groups at the 7 and 8 positions. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the aminomethyl group and methoxy groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting the aminomethyl group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with modified functional groups.

Scientific Research Applications

3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy groups may enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    3-(Aminomethyl)phenylboronic acid hydrochloride: Used as a reagent in organic synthesis and as a ligand in protein studies.

Uniqueness

3-(Aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The combination of aminomethyl and methoxy groups enhances its versatility in various applications compared to other similar compounds.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

3-(aminomethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C12H18N2O3/c1-16-9-4-3-8-10(12(9)17-2)14-6-7(5-13)11(8)15/h3-4,7,11,14-15H,5-6,13H2,1-2H3

InChI Key

UNBXKAAPLDCDFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(C(CN2)CN)O)OC

Origin of Product

United States

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